molecular formula C18H14N2O3 B5523605 2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid

2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid

Cat. No. B5523605
M. Wt: 306.3 g/mol
InChI Key: PLNPZMXILBKJRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar quinoline derivatives involves various strategies, including the employment of coordination polymers with metals such as cobalt, copper, and zinc. For example, the use of (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid in the synthesis of metal complexes demonstrates the versatility of quinolinyl derivatives in forming discrete molecular complexes and coordination polymers, which could be analogous to the synthesis of "2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid" (Rad et al., 2016).

Molecular Structure Analysis

The molecular structure of quinoline derivatives reveals a significant variation in their coordination and structural configurations. For instance, various coordination polymers exhibit distinct geometric arrangements, ranging from discrete mononuclear complexes to one-dimensional chains and two-dimensional networks. These findings highlight the complex structural diversity achievable with quinoline-based compounds, which is relevant for understanding the molecular structure of "2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid" and its derivatives (Rad et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, demonstrating their reactivity and functional versatility. The synthesis process often involves the formation of Schiff bases and the employment of protective groups, indicating the compound's ability to undergo structural modifications and engage in complex chemical reactions (Kitson et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as fluorescence emission and gas sensing capabilities, are noteworthy. For instance, certain coordination polymers display strong fluorescence upon excitation at room temperature, suggesting potential applications in material science and sensor technology. These properties provide insight into the physical characteristics of "2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid" and its potential utility in various applications (Rad et al., 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are characterized by their ability to form complex structures and engage in multifaceted reactions. The variation in their chemical behavior, as demonstrated through reactions with metals and the formation of coordination polymers, underscores the compound's chemical diversity and its potential for further exploration in organic synthesis and material science (Rad et al., 2016).

Scientific Research Applications

Molecular Structures and Properties

  • A study by Schmidt et al. (2019) examined a mesomeric betaine molecule derived from benzoic acid, demonstrating its propeller-shaped configuration and charge distribution. This research contributes to understanding the physical and chemical properties of such molecules.

Biochemical Sensing Applications

  • Research by Nolan et al. (2005) developed fluorescein-based dyes derivatized with quinoline, including a compound similar in structure to 2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid. These dyes are effective in sensing biological Zinc(II) ions, highlighting their potential in biological and chemical sensing applications.

Neuroprotective Properties

  • A study by Lee et al. (2022) explored the neuroprotective properties of a natural quinoline alkaloid, synthesized from benzoic acid derivatives. It showed significant potential in treating Parkinson's disease by modulating neurotoxic α-synuclein oligomers.

Chemical Analysis Techniques

  • Todua and Mikaia (2016) Todua and Mikaia (2016) investigated derivatives of benzoic acid, including structures similar to the compound , for their electron ionization mass spectrometry characteristics. This research is crucial for developing robust analytical techniques in chemistry.

Antimicrobial Activity

  • A research by Chaitanya et al. (2017) synthesized and evaluated the antimicrobial activity of quinazolinone derivatives, structurally related to 2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid, demonstrating their potential in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound could be related to its ability to participate in various chemical reactions. For example, in the Mannich reaction, it can act as a nucleophile, attacking the carbonyl carbon of another molecule .

properties

IUPAC Name

2-[(2-methylquinolin-5-yl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11-9-10-14-15(19-11)7-4-8-16(14)20-17(21)12-5-2-3-6-13(12)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNPZMXILBKJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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